Suzuki-Miyaura Cross-Coupling Reactivity at the 2-Bromo Position
2-Bromothiazoles are established substrates for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups at the C2 position. While no direct kinetic data for this specific compound is available, the 2-bromo substituent in bromothiazoles generally exhibits reactivity comparable to other aryl bromides in palladium-catalyzed couplings [1]. In contrast, the non-brominated analog tert-butyl (4-methylthiazol-5-yl)carbamate (CAS 1318758-14-3) cannot participate in such reactions, as it lacks a halogen handle . Furthermore, 2,4-dibromothiazole has been employed in Suzuki couplings to achieve a pivotal C-C bond-forming step in 94% yield during the total synthesis of cystothiazole E, demonstrating the viability of thiazole C2 bromides in complex settings [2].
| Evidence Dimension | Cross-coupling capability |
|---|---|
| Target Compound Data | 2-Bromo substituent enables Suzuki coupling |
| Comparator Or Baseline | tert-Butyl (4-methylthiazol-5-yl)carbamate: no halogen handle, cannot undergo cross-coupling |
| Quantified Difference | Qualitative: reactive vs. non-reactive |
| Conditions | Class-level reactivity; 94% yield achieved for related 2,4-dibromothiazole in Suzuki coupling |
Why This Matters
The 2-bromo group provides a modular diversification point, allowing medicinal chemists to explore structure-activity relationships (SAR) without redesigning the entire synthetic route.
- [1] NBInno. The Chemical Reactivity of Brominated Thiazoles: A Synthetic Chemist's Perspective. 2025. View Source
- [2] PSIRef. Regioselective Cross-Coupling Reactions as an Entry into Biologically Relevant Bithiazoles: First Total Synthesis of Cystothiazole E. 2025. View Source
